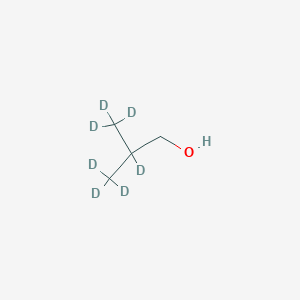
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, stereoselective processes, and the use of specific reagents to achieve the desired configuration and functionalization. For instance, stereoselective synthesis can involve the use of ester-enolate Claisen rearrangement, X-ray crystallography for configuration confirmation, and various stereospecific reactions to construct the molecular framework (Horibe et al., 1989).
Molecular Structure Analysis
The analysis of the molecular structure is pivotal for understanding the compound's reactivity and properties. Techniques like X-ray crystallography provide direct insight into the molecule's 3D arrangement, facilitating the exploration of stereochemistry and molecular interactions. The confirmation of absolute configuration at specific carbon centers, as performed through X-ray crystallography, is crucial for the synthesis and application of such molecules.
Chemical Reactions and Properties
The chemical reactions and properties of a molecule are inherently linked to its structure. The reactivity towards specific reagents, the formation of intermediates, and the mechanisms of transformations are all essential for expanding the utility of the molecule. For example, the selenosulfonation-based approach to synthesizing brassinolide intermediates showcases the molecule's reactivity and the application of unique methodologies for functional group transformations (Back et al., 1989).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-6-en-21-al", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-6-en-21-al with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl) acetate.", "Step 2: Oxidation of the aldehyde group in (2,4,16-trihydroxycholest-6-en-21-yl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid.", "Step 3: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol.", "Step 4: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol using sodium hydroxide to form 2,4,16-trihydroxycholest-6-en-21-ol.", "Step 5: Methylation of 2,4,16-trihydroxycholest-6-en-21-ol using methanol and hydrochloric acid to form 2,4,16-trihydroxycholest-6-en-21-yl methyl ether.", "Step 6: Protection of the hydroxyl groups in 2,4,16-trihydroxycholest-6-en-21-yl methyl ether by reacting with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate.", "Step 7: Oxidation of the alcohol group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid.", "Step 8: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol.", "Step 9: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16-cholestadien-3-one.", "Step 10: Purification of the product by recrystallization from a mixture of water and ethanol." ] } | |
Numéro CAS |
1351775-04-6 |
Nom du produit |
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 |
Formule moléculaire |
C₄₃H₄₉N₃O₁₁ |
Poids moléculaire |
783.86 |
Synonymes |
Rifaximin Impurity A; Rifaximin Impurity 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)